molecular formula C11H13BrO2 B14025606 Benzoic acid, 3-bromo-5-ethyl-, ethyl ester

Benzoic acid, 3-bromo-5-ethyl-, ethyl ester

Cat. No.: B14025606
M. Wt: 257.12 g/mol
InChI Key: GZIJOWMTYNNYDS-UHFFFAOYSA-N
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Description

Benzoic acid, 3-bromo-5-ethyl-, ethyl ester (C11H13BrO2) is a substituted benzoic acid ester characterized by a bromine atom at the 3-position and an ethyl group at the 5-position of the aromatic ring. The ethyl ester functional group (-OCOOCH2CH3) enhances its lipophilicity, making it suitable for applications in organic synthesis, pharmaceutical intermediates, and flavor/fragrance industries.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

ethyl 3-bromo-5-ethylbenzoate

InChI

InChI=1S/C11H13BrO2/c1-3-8-5-9(7-10(12)6-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

GZIJOWMTYNNYDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-ethylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3-ethylbenzoic acid, followed by esterification with ethanol. The bromination is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The esterification step involves reacting the brominated benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of ethyl 3-bromo-5-ethylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring and ester group significantly influence the compound’s solubility, stability, and biological activity. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Key Properties Source/Application
Target Compound 3-Br, 5-Ethyl, ethyl ester C11H13BrO2 High lipophilicity; potential antimicrobial/antioxidant activity (inferred from analogs) Synthetic intermediate
Methyl 3-Bromo-5-Methoxy-2-Methylbenzoate (CAS 13979-62-9) 3-Br, 5-OCH3, 2-CH3, methyl ester C10H11BrO3 Enhanced steric hindrance; reduced solubility in polar solvents due to methoxy group Pharmaceutical synthesis
Ethyl 5-Bromo-2-Aminobenzoate 5-Br, 2-NH2, ethyl ester C9H10BrNO2 Amino group increases polarity; potential for hydrogen bonding and bioactivity Drug precursor (e.g., NSAID derivatives)
Benzoic Acid, 4-(4-Bromo-3-Thienyl)-, Ethyl Ester 4-(4-Br-thienyl), ethyl ester C13H11BrO2S Thiophene ring introduces π-conjugation; applications in material science Organic electronics
Benzoic Acid Ethyl Ester (unsubstituted) None (parent ester) C9H10O2 High volatility; used as a flavoring agent (fruity aroma) Food industry (kiwifruit, spirits)

Key Observations :

  • Bromine Substitution: Bromine at the 3-position (target compound) or 5-position (e.g., ethyl 5-bromo-2-aminobenzoate ) increases molecular weight and may enhance antimicrobial properties, as seen in halogenated benzoic acid derivatives .
  • Ethyl vs. Methyl Ester : Ethyl esters generally exhibit lower volatility and higher lipophilicity compared to methyl esters, influencing their use in sustained-release formulations .
  • Functional Group Interactions: Amino groups (e.g., in ethyl 5-bromo-2-aminobenzoate) improve water solubility and bioactivity, whereas methoxy groups (e.g., CAS 13979-62-9 ) reduce reactivity due to steric and electronic effects.

Biological Activity

Benzoic acid derivatives, including 3-bromo-5-ethyl-, ethyl ester , have garnered attention in scientific research due to their potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies concerning this compound.

  • IUPAC Name: Ethyl 3-bromo-5-ethylbenzoate
  • Molecular Formula: C₉H₉BrO₂
  • Molecular Weight: 229.071 g/mol
  • CAS Number: 24398-88-7

Biological Activity Overview

The biological activity of benzoic acid derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. Specific studies have highlighted the following activities:

  • Antimicrobial Properties : Some benzoic acid derivatives exhibit antimicrobial activity against various pathogens. The presence of bromine in the structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Anti-inflammatory Effects : Certain studies suggest that benzoic acid derivatives can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.
  • Anticancer Potential : Research has indicated that some benzoic acid derivatives may act as eIF4E inhibitors, which are relevant in cancer treatment. This inhibition can suppress tumor growth and induce apoptosis in cancer cells.

The mechanism through which benzoic acid, 3-bromo-5-ethyl-, ethyl ester exerts its biological effects involves:

  • Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Interaction : These compounds may also interact with receptors involved in inflammatory responses, thereby modulating the body's immune response.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-bromo-5-ethyl-, ethyl ester, against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Anti-inflammatory Studies

Research published in a peer-reviewed journal examined the anti-inflammatory properties of benzoic acid derivatives. The study found that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases.

Anticancer Research

A notable study investigated the role of benzoic acid derivatives as eIF4E inhibitors in human lung carcinoma cells. The findings revealed that these compounds effectively suppressed eIF4E/eIF4G interactions, leading to decreased cell viability and enhanced apoptosis rates.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant inhibition against pathogens
Anti-inflammatoryReduced pro-inflammatory cytokine production
AnticancerSuppressed eIF4E/eIF4G interaction

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